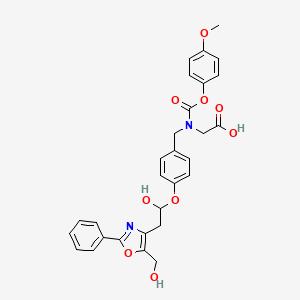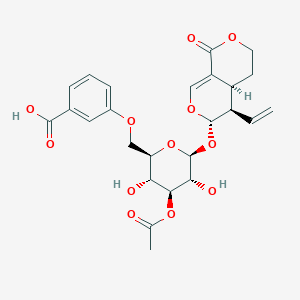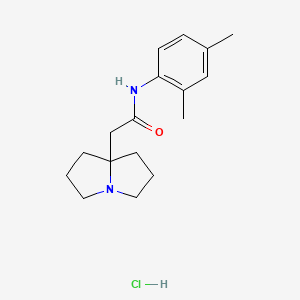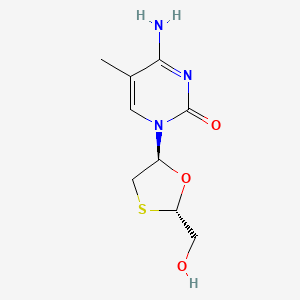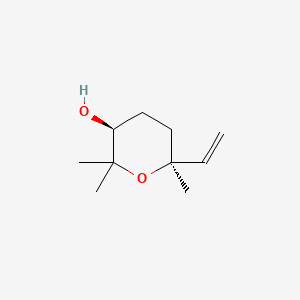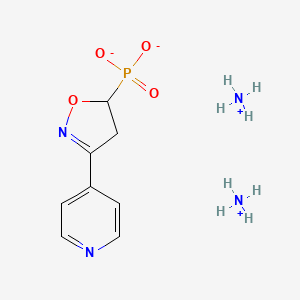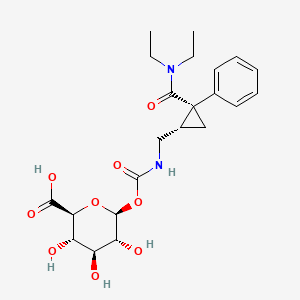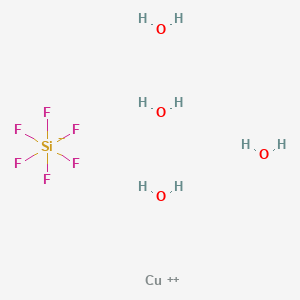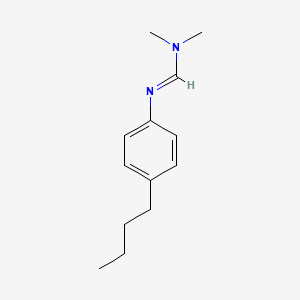
N'-(4-Butylphenyl)-N,N-dimethylmethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Butylphenyl)-N,N-dimethylmethanimidamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a dimethylmethanimidamide group. The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Butylphenyl)-N,N-dimethylmethanimidamide typically involves the reaction of 4-butylaniline with dimethylformamide dimethyl acetal (DMF-DMA) under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Butylphenyl)-N,N-dimethylmethanimidamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-Butylphenyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
N’-(4-Butylphenyl)-N,N-dimethylmethanimidamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine: The compound’s properties make it a candidate for drug development and pharmaceutical research. It may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and other materials.
Mécanisme D'action
The mechanism by which N’-(4-Butylphenyl)-N,N-dimethylmethanimidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-4-butylaniline: This compound shares a similar structure but lacks the methanimidamide group.
4-Butyl-N,N-diphenylaniline: Another related compound with a similar phenyl and butyl group arrangement.
Uniqueness
N’-(4-Butylphenyl)-N,N-dimethylmethanimidamide is unique due to the presence of the methanimidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
13181-72-1 |
|---|---|
Formule moléculaire |
C13H20N2 |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
N'-(4-butylphenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H20N2/c1-4-5-6-12-7-9-13(10-8-12)14-11-15(2)3/h7-11H,4-6H2,1-3H3 |
Clé InChI |
CELZXYGSSQBYII-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)N=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



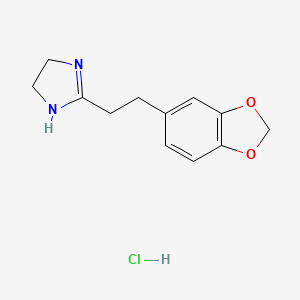
![1-(3-methoxyphenyl)imidazo[1,2-a]quinoxalin-4-amine](/img/structure/B12766266.png)
